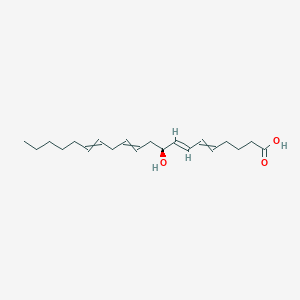
(S,5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is one of the hydroxy-eicosatetraenoic acids (HETEs) and plays a significant role in various physiological and pathological processes, including inflammation and vascular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 9-lipoxygenase. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of oxygen to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxy group to a hydroxyl group.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
Oxidation: Leads to the formation of various eicosanoids.
Reduction: Produces 9-hydroxy derivatives.
Esterification: Results in the formation of esterified eicosanoids.
Wissenschaftliche Forschungsanwendungen
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of bioactive compounds and as a biochemical marker in various assays.
Wirkmechanismus
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid exerts its effects primarily through the activation of specific receptors on cell surfaces, such as G-protein coupled receptors. It modulates various signaling pathways, including those involved in inflammation and vascular tone regulation. The compound can influence the production of other bioactive lipids, thereby amplifying its physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12(S)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
- 15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
- 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group and the configuration of its double bonds. This structural specificity allows it to interact with distinct receptors and enzymes, leading to unique biological activities compared to other hydroxy-eicosatetraenoic acids.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(7E,9S)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6?,11-9?,13-10?,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
KATOYYZUTNAWSA-CXOYRRCJSA-N |
Isomerische SMILES |
CCCCCC=CCC=CC[C@@H](/C=C/C=CCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


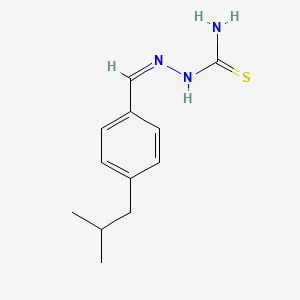
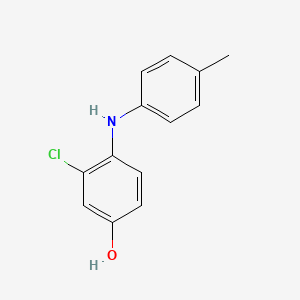
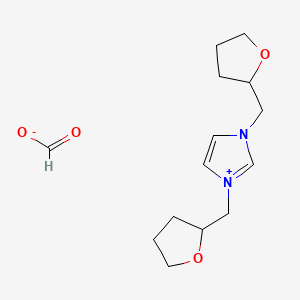

![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)

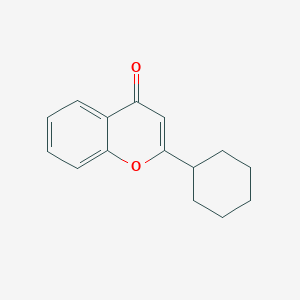
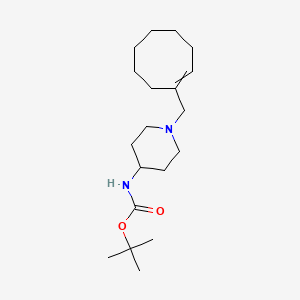
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)
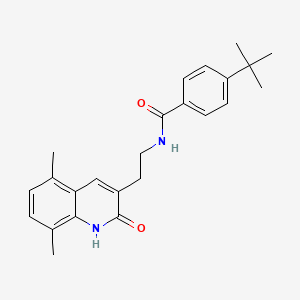
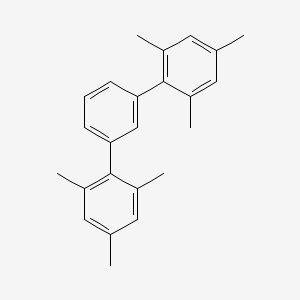

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
